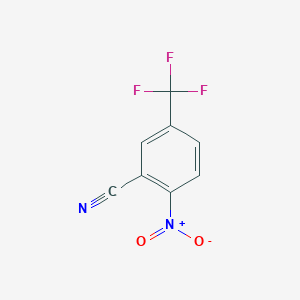

2-Nitro-5-(trifluoromethyl)benzonitrile

Übersicht

Beschreibung

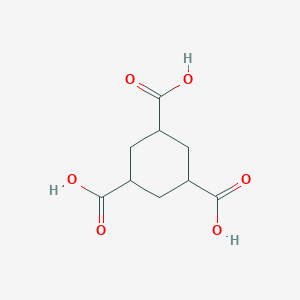

The compound 2-Nitro-5-(trifluoromethyl)benzonitrile is a chemical species characterized by the presence of a nitro group and a trifluoromethyl group attached to a benzonitrile framework. While the specific compound is not directly discussed in the provided papers, related compounds with similar functional groups have been synthesized and characterized, providing insights into the chemical behavior that 2-Nitro-5-(trifluoromethyl)benzonitrile might exhibit.

Synthesis Analysis

The synthesis of related compounds involves the introduction of nitro and trifluoromethyl groups into aromatic systems. For instance, the synthesis of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one, a hypervalent iodine-based electrophilic trifluoromethylating reagent, has been described, which could provide a pathway for introducing trifluoromethyl groups into aromatic compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Nitro-5-(trifluoromethyl)benzonitrile can be influenced by the presence of electron-withdrawing groups such as nitro and trifluoromethyl. These groups can induce steric interactions that may cause rotation of substituents out of the aromatic plane, as observed in the isomers of nitro trifluoromethyl benzoic acid . Such steric effects are likely to be present in 2-Nitro-5-(trifluoromethyl)benzonitrile as well.

Chemical Reactions Analysis

Compounds with nitro and trifluoromethyl groups can participate in various chemical reactions. For example, azo coupling reactions involving 5-nitro-2,1-benzisothiazole-3-diazonium hydrogensulphate with aromatic amines have been studied, leading to the formation of triazenes and azo compounds . Although the specific reactions of 2-Nitro-5-(trifluoromethyl)benzonitrile are not detailed, similar electrophilic aromatic substitution reactions could be anticipated.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing nitro and trifluoromethyl groups can be quite distinct. The presence of these groups can affect the reactivity, as seen in the increased reactivity of the hypervalent iodine-based electrophilic trifluoromethylating reagent compared to its non-nitrated derivative . Additionally, the electron-withdrawing nature of these groups can influence the electrochemical properties, as observed in organometallic nickel(II) complexes with substituted benzonitrile ligands . The physical properties such as melting points and solubility can also be affected by the presence of these groups, although specific data for 2-Nitro-5-(trifluoromethyl)benzonitrile is not provided in the papers.

Wissenschaftliche Forschungsanwendungen

- It is used in iodination processes, particularly in continuous flow iodination guided by spectroscopic observation of equilibrating aryl lithium regioisomers (Dunn et al., 2018).

- It serves as a precursor in the synthesis of specific androgen receptor antagonists, like MDV3100 (Li Zhi-yu, 2012).

- Its derivatives are used in regiocontrol of nitrile oxide cycloadditions to allyl alcohols, aiding in the synthesis of various isoxazolines (Kanemasa et al., 1992).

- It's involved in the study of azo coupling products, specifically in the formation of N-substituted benzisothiazoles and triazenes (Pr̆ikryl et al., 2007).

- 2-Nitro-5-(trifluoromethyl)benzonitrile derivatives are studied in reactions with sodium amide for synthesizing various benzonitriles and other nitrogen-rich compounds (Kobayashi et al., 1975).

- It is also used in synthesizing electrophilic trifluoromethylating reagents, important in organic synthesis (Santschi et al., 2014).

- Its application extends to the direct cyanation of aromatic C-H bonds to form 2-(alkylamino)benzonitriles, showcasing its utility in organic transformations (Dong et al., 2015).

- The compound finds use in the syntheses and reactions of α-acetylenic ketones containing a nitrofuran ring, contributing to the creation of novel organic compounds (Sasaki et al., 1971).

- It plays a role in the regioselective nitration of deactivated mono-substituted benzenes, an important reaction in organic chemistry (Smith et al., 2010).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has the signal word ‘Warning’ and the hazard statement H302 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Eigenschaften

IUPAC Name |

2-nitro-5-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3N2O2/c9-8(10,11)6-1-2-7(13(14)15)5(3-6)4-12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFVTHPGDCWXTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649946 | |

| Record name | 2-Nitro-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitro-5-(trifluoromethyl)benzonitrile | |

CAS RN |

16499-52-8 | |

| Record name | 2-Nitro-5-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16499-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B95381.png)